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molecular formula C14H9BrF2O3 B8475600 5-Bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoic acid

5-Bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoic acid

Cat. No. B8475600
M. Wt: 343.12 g/mol
InChI Key: OCISPIDWUSYWBN-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Solid LiOH (0.26 g, 10.86 mmol) was added to a stirred solution of (3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 88; 1.2 g, 2.17 mmol) in tetrahydrofuran (30 ml) and water (10 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After cooling to room temperature, the solvent was removed. The residue was dissolved in water (20 ml) and stirred in ice-water bath. 1N HCl (aq) was added to the mixture to adjust the pH to 4. The solid was filtered, and dried in vacuo to yield the title compound as a white solid. 730 mg.
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
(3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[C:26]([F:31])[CH:25]=2)=[C:8]([CH:21]=1)[C:9]([O:11]CC1C=CC(F)=C(F)C=1)=[O:10]>O1CCCC1.O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[C:26]([F:31])[CH:25]=2)=[C:8]([CH:21]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
[Li+].[OH-]
Name
(3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OCC2=CC(=C(C=C2)F)F)C1)OCC1=CC(=C(C=C1)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (20 ml)
STIRRING
Type
STIRRING
Details
stirred in ice-water bath
ADDITION
Type
ADDITION
Details
1N HCl (aq) was added to the mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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